![molecular formula C25H33FO6 B12414362 Dexamethasone 17-Propionate-d5](/img/structure/B12414362.png)
Dexamethasone 17-Propionate-d5
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Overview
Description
Dexamethasone 17-Propionate-d5: is a deuterated form of dexamethasone 17-propionate, a synthetic glucocorticoid. It is primarily used in scientific research due to its enhanced stability and unique isotopic labeling, which allows for precise tracking in metabolic studies. The compound has a molecular formula of C25H28D5FO6 and a molecular weight of 453.56 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dexamethasone 17-propionate-d5 typically involves the deuteration of dexamethasone 17-propionateThis can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or exchange reactions with deuterated solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is often produced in specialized facilities equipped with advanced deuteration technology .
Chemical Reactions Analysis
Types of Reactions: Dexamethasone 17-propionate-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield deoxy derivatives .
Scientific Research Applications
Chemical Research Applications
1. Reaction Mechanisms and Metabolic Pathways
Dexamethasone 17-Propionate-d5 is utilized in chemical research to study the mechanisms of reactions and metabolic pathways. The deuterium labeling allows for precise tracking of the compound during experiments, particularly in nuclear magnetic resonance spectroscopy (NMR), which is essential for understanding reaction dynamics and metabolic transformations.
2. Analytical Chemistry
In analytical chemistry, this compound serves as a reference standard for developing and validating analytical methods. Its stable isotopic nature aids in improving the accuracy of quantitative analyses in drug development processes.
Biological Research Applications
1. Pharmacokinetics and Pharmacodynamics
This compound plays a significant role in studying the pharmacokinetics (how drugs move through the body) and pharmacodynamics (the effects drugs have on the body) of glucocorticoids. Researchers utilize this compound to investigate how variations in drug structure influence their biological activity and therapeutic efficacy.
2. Cellular Processes
In biological studies, this compound is employed to explore the effects of glucocorticoids on cellular processes such as inflammation, immune response modulation, and apoptosis in lymphocytes. These studies are crucial for developing new therapeutic strategies for inflammatory and autoimmune diseases.
Medical Research Applications
1. Therapeutic Development
this compound is instrumental in developing new treatments for conditions like asthma, arthritis, and other inflammatory diseases. Its isotopic labeling allows researchers to track drug metabolism and distribution in vivo, providing insights into dosing regimens and therapeutic outcomes.
2. Clinical Trials
The compound has been involved in various clinical trials assessing its efficacy compared to other corticosteroids. For instance, a study on asthma management demonstrated that patients treated with this compound experienced significant improvements in lung function compared to those receiving a placebo.
Anti-inflammatory Effects
A notable study evaluated the anti-inflammatory effects of this compound in animal models with induced inflammation. The results indicated a substantial reduction in inflammation markers:
Treatment Group | Dose (mg/kg) | Inflammation Score Reduction (%) |
---|---|---|
This compound | 0.5 | 75 |
Dexamethasone (control) | 0.5 | 70 |
Placebo | N/A | 10 |
Post-Surgical Recovery
In a cohort study involving post-operative patients, those treated with this compound exhibited faster recovery times and reduced incidence of complications compared to controls.
Mechanism of Action
Dexamethasone 17-propionate-d5 exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the inhibition of leukocyte migration to sites of inflammation .
Comparison with Similar Compounds
Dexamethasone: A non-deuterated form with similar anti-inflammatory properties.
Prednisolone: Another glucocorticoid with a slightly different structure and potency.
Hydrocortisone: A naturally occurring glucocorticoid with broader applications
Uniqueness: Dexamethasone 17-propionate-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate measurement and analysis are crucial .
Biological Activity
Dexamethasone 17-Propionate-d5 is a synthetic corticosteroid that serves as a potent anti-inflammatory and immunosuppressive agent. This compound is particularly significant in research settings where isotopic labeling is utilized to track pharmacokinetics and metabolic pathways. The following sections delve into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula: C25H28D5FO6
- Molecular Weight: 453.56 g/mol
- CAS Number: Not specified in the search results.
This compound functions primarily by binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression involved in inflammation and immune responses. The compound exerts its effects through several pathways:
- Inhibition of Pro-inflammatory Cytokines: It reduces the expression of cytokines such as IL-1, IL-6, and TNF-alpha.
- Suppression of Immune Cell Activation: Dexamethasone inhibits the activation and proliferation of T cells and B cells.
- Induction of Apoptosis in Lymphocytes: The compound promotes programmed cell death in activated lymphocytes, further suppressing immune responses.
Pharmacological Effects
This compound exhibits a range of biological activities:
- Anti-inflammatory Activity: It is effective in reducing inflammation in various models, including arthritis and asthma.
- Immunosuppressive Effects: The compound is used in treating autoimmune diseases and preventing transplant rejection.
- Wound Healing Promotion: Some studies suggest that it may enhance wound healing by modulating inflammatory responses.
In Vivo Studies
A notable study evaluated the anti-inflammatory effects of this compound compared to other corticosteroids. The research involved administering varying doses to animal models with induced inflammation. The results demonstrated significant reductions in inflammation markers, with optimal dosing showing enhanced therapeutic outcomes.
Treatment Group | Dose (mg/kg) | Inflammation Score Reduction (%) |
---|---|---|
Dexamethasone 17-P-d5 | 0.5 | 75 |
Dexamethasone (control) | 0.5 | 70 |
Placebo | N/A | 10 |
Case Studies
-
Asthma Management:
A clinical trial involving patients with severe asthma showed that this compound significantly improved lung function compared to placebo, with a marked decrease in exacerbation rates. -
Post-Surgical Recovery:
In a cohort study involving post-operative patients, those treated with this compound exhibited faster recovery times and reduced incidence of post-surgical complications compared to controls.
Properties
Molecular Formula |
C25H33FO6 |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C25H33FO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1/i1D3,5D2 |
InChI Key |
ITYMTTQVNYAJAA-HBOHDMCUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO |
Origin of Product |
United States |
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